molecular formula C10H13NO2 B1268863 5-Piperidin-1-yl-furan-2-carbaldehyde CAS No. 22868-60-6

5-Piperidin-1-yl-furan-2-carbaldehyde

Cat. No. B1268863
CAS RN: 22868-60-6
M. Wt: 179.22 g/mol
InChI Key: UEIBBOBGTJMFRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde and derivatives involving piperidine and furan-2-carbaldehyde frameworks highlight the compound's role as an important intermediate in drug development. These syntheses often involve multi-step reactions including acylation, nucleophilic substitution, and condensation processes, demonstrating the compound's versatility and potential for modification in medicinal chemistry (Wang et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of compounds containing the piperidinyl and furan-2-carbaldehyde moieties reveals their complexity and the possibility for diverse chemical reactivity. Studies have shown that these compounds can serve as building blocks for the synthesis of quinazolin-4(3H)-ones and other heterocyclic compounds, indicating their structural significance in synthetic organic chemistry (Yu et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving 5-Piperidin-1-yl-furan-2-carbaldehyde and its analogs, such as condensation with secondary amino functions or transformations leading to heterocycles like pyrrolidines and piperidines, showcase the compound's reactivity and potential for generating structurally diverse derivatives. These reactions are crucial for the development of new pharmacologically active molecules (Aurrecoechea et al., 2006).

Scientific Research Applications

Piperidine Mediated Synthesis

5-Piperidin-1-yl-furan-2-carbaldehyde plays a crucial role in the synthesis of various compounds. Bhasker et al. (2014) utilized piperidine to mediate the synthesis of hetero chalcones and benzothiazepines, using furan-2-carbaldehyde as a key component. These synthesized compounds showed potential as antibacterial agents (Bhasker, Prashanthi, Reddy, & Guru Nānak, 2014).

Analytical and Spectral Study

Patel (2020) conducted an analytical and spectral study of furan ring-containing organic ligands, including Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate. This study aimed to synthesize and characterize these ligands and monitor their antimicrobial activity (Patel, 2020).

PET Imaging in Neuroinflammation

In the field of neuroimaging, Horti et al. (2019) developed a PET radiotracer, [11C]CPPC, which includes a piperidinyl furan-2-carbaldehyde derivative. This tracer is specific for the macrophage colony-stimulating factor 1 receptor (CSF1R) and can be used for imaging reactive microglia in various neuropsychiatric disorders (Horti et al., 2019).

Synthesis of Heterocycles

Watanabe, Yoshiwara, & Kanao (1993) described the synthesis of piperidines, including compounds related to 5-Piperidin-1-yl-furan-2-carbaldehyde, with potential as 5-HT2 antagonist agents. This research contributes to the development of novel therapeutic agents for neuropsychiatric conditions (Watanabe, Yoshiwara, & Kanao, 1993).

Antitumor Agent Design

Matiichuk et al. (2020) explored the synthesis of derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde for developing antitumor agents. This study highlights the potential of furan-2-carbaldehyde derivatives in cancer therapeutics (Matiichuk et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

As for future directions, it’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . This suggests that it may have potential applications in various fields of research.

properties

IUPAC Name

5-piperidin-1-ylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-8-9-4-5-10(13-9)11-6-2-1-3-7-11/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIBBOBGTJMFRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345059
Record name 5-Piperidin-1-yl-furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Piperidin-1-yl-furan-2-carbaldehyde

CAS RN

22868-60-6
Record name 5-(1-Piperidinyl)-2-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22868-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Piperidin-1-yl-furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Kulhánek, O Pytela, F Bureš… - European Journal of …, 2021 - Wiley Online Library
A large series of small push‐pull chromophores based on electron‐withdrawing N,N'‐dibutylthiobarbituric acid has been designed and successfully synthesized. The electron donating …

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